molecular formula C25H18N2O2S B2562456 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide CAS No. 477569-58-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide

Cat. No. B2562456
CAS RN: 477569-58-7
M. Wt: 410.49
InChI Key: KNPBBUZUCZREMN-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide” is a compound that contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The compounds are usually synthesized in high yields and their structures are corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically confirmed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and elemental analysis .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles . The reaction conditions can vary, but often involve the use of a catalyst and a suitable solvent .


Physical And Chemical Properties Analysis

Benzothiazole derivatives exhibit a range of physical and chemical properties. For instance, they can show luminescent properties and have been used in the development of white light-emitting devices . The exact properties can depend on the specific substitutions on the benzothiazole ring .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide tuberculosis . The target of these compounds is often DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell walls .

Mode of Action

The exact mode of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the bacteria . More research is needed to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

The biochemical pathways affected by N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide tuberculosis . This interference disrupts the integrity of the bacterial cell wall, leading to the death of the bacteria .

Pharmacokinetics

The pharmacokinetics of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide Benzothiazole derivatives have been found to exhibit bactericidal activity against staphylococcus aureus . They can eliminate the bacterial strain after 24-hour exposure .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research will likely continue to explore new synthetic strategies, investigate their mechanisms of action, and develop new derivatives with enhanced biological activities .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O2S/c1-29-22-15-17-9-3-2-8-16(17)14-19(22)24(28)26-20-11-5-4-10-18(20)25-27-21-12-6-7-13-23(21)30-25/h2-15H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPBBUZUCZREMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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